molecular formula C7H16N4O B13318262 N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide

N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide

Cat. No.: B13318262
M. Wt: 172.23 g/mol
InChI Key: HAVQFZUCJSUNLZ-UHFFFAOYSA-N
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Description

N'-Hydroxy-1,4-dimethylpiperazine-2-carboximidamide is a carboximidamide derivative featuring a piperazine core substituted with methyl and hydroxylamine groups.

Properties

Molecular Formula

C7H16N4O

Molecular Weight

172.23 g/mol

IUPAC Name

N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide

InChI

InChI=1S/C7H16N4O/c1-10-3-4-11(2)6(5-10)7(8)9-12/h6,12H,3-5H2,1-2H3,(H2,8,9)

InChI Key

HAVQFZUCJSUNLZ-UHFFFAOYSA-N

Isomeric SMILES

CN1CCN(C(C1)/C(=N/O)/N)C

Canonical SMILES

CN1CCN(C(C1)C(=NO)N)C

Origin of Product

United States

Chemical Reactions Analysis

N’-hydroxy-1,4-dimethylpiperazine-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-hydroxy-1,4-dimethylpiperazine-2-carboximidamide has several scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used for investigating its potential therapeutic effects and understanding its interactions with biological molecules. Additionally, it has applications in the industry for developing new materials and chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Molecular Properties

The following table summarizes key structural and physicochemical differences between N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Functional Groups Applications/Significance References
This compound ~C₇H₁₄N₄O ~170.21* Piperazine Amidoxime, N-methyl Coordination chemistry, sorption
N′-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide C₇H₁₁N₃O 153.185 Pyrrole Amidoxime, N-methyl Intermediate in organic synthesis
IDO5L (4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide) C₉H₇ClFN₅O₂ 283.64 1,2,5-Oxadiazole Amidoxime, amino, halogen Radiopharmaceutical precursor
2-(2,4-Difluorophenyl)-N-hydroxy-1,3-thiazole-4-carboximidamide C₁₀H₈F₂N₃OS 271.25 Thiazole Amidoxime, difluorophenyl Material safety studies (MSDS)

*Estimated based on piperazine core and substituents.

2.3 Functional Group and Heterocycle Impact
  • Amidoxime Group: Common to all compounds, this group enables chelation with metal ions (e.g., uranium in ). The hydroxylamine (-NHOH) moiety is critical for redox activity and coordination.
  • Heterocyclic Core: Piperazine: Enhances basicity and solubility in acidic media due to two tertiary amines. Potential for multi-dentate coordination in sorption applications . Pyrrole: Aromatic and planar, favoring π-π interactions but less basic than piperazine. Oxadiazole/Thiazole: Electron-deficient rings, improving thermal stability and reactivity in electrophilic substitutions .

Biological Activity

N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by the following structural features:

  • Molecular Formula : C₇H₁₄N₄O
  • Molecular Weight : 170.22 g/mol
  • Functional Groups : Hydroxyl, imidamide, and piperazine moieties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to neurotransmitter metabolism, which could influence neurological functions.
  • Receptor Binding : Research indicates that this compound can bind to sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection .

Table 1: Biological Activity Overview

Activity TypeTargetEffectReference
Enzyme InhibitionVarious Metabolizing EnzymesPotential inhibition observed
Receptor BindingSigma ReceptorsModulation of pain pathways
Antiviral ActivityHIV IntegraseInhibition of viral replication

Case Study 1: Sigma Receptor Interaction

In a study exploring the binding affinity of various compounds to sigma receptors, this compound demonstrated significant binding affinity. This interaction suggests potential applications in pain management and neuroprotection .

Case Study 2: Antiviral Properties

Another research effort examined the compound's efficacy against HIV integrase. Results indicated that this compound could inhibit HIV replication effectively, making it a candidate for further development in antiviral therapies .

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